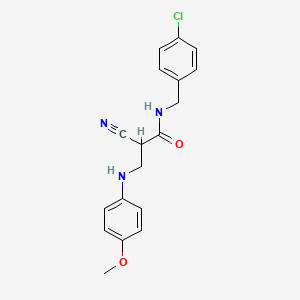

N-(4-chlorobenzyl)-2-cyano-3-(4-methoxyanilino)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

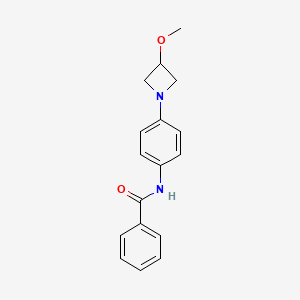

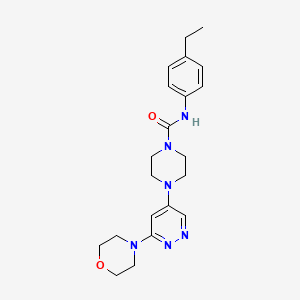

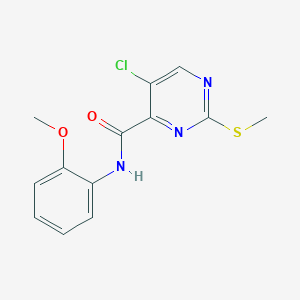

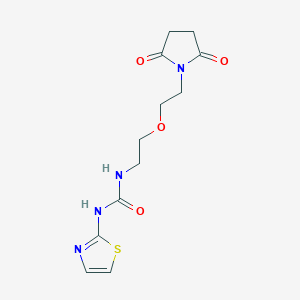

This compound is a derivative of aniline, which is an organic compound with the formula C6H5NH2. The “N-(4-chlorobenzyl)-2-cyano-3-(4-methoxyanilino)propanamide” part indicates that it has a benzyl group (a benzene ring attached to a CH2 group) that is substituted with a chlorine atom at the 4th position. It also has a methoxy group (-OCH3) attached to an aniline group at the 4th position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, a methoxy group, and a chlorobenzyl group. The exact structure would depend on the specific positions of these substituents on the benzene ring .Chemical Reactions Analysis

As an aniline derivative, this compound could potentially undergo a variety of chemical reactions. These might include electrophilic aromatic substitution reactions, oxidation reactions, and reactions with acids or bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the methoxy group might increase its solubility in organic solvents, while the chlorobenzyl group could potentially make it more reactive .Wissenschaftliche Forschungsanwendungen

Immunomodulating Activities

Research indicates that derivatives structurally similar to N-(4-chlorobenzyl)-2-cyano-3-(4-methoxyanilino)propanamide have been synthesized and evaluated for their immunosuppressive and immunomodulating activities. These compounds have shown significant inhibitory activity on immune cell proliferation and delayed-type hypersensitivity responses, suggesting potential for treating autoimmune disorders and reducing organ transplant rejection Giraud et al., 2010; Doria et al., 1991.

Anticancer and Antimicrobial Applications

Certain derivatives have been investigated for their potential in treating prostate cancer and other malignancies through mechanisms such as blocking androgen receptors or through direct cytotoxic effects on cancer cells. Additionally, antimicrobial and antifungal activities have been observed in synthesized compounds, offering possibilities for new treatment options against bacterial and fungal infections Otuokere & Amaku, 2015; Zala, Dave, & Undavia, 2015.

Environmental Degradation Studies

The photocatalyzed degradation of anilides, including compounds with similar structural motifs, has been explored for environmental cleanup purposes. These studies provide insights into the degradation pathways of such organic pollutants under UV light and solar irradiation, potentially guiding the development of methods for mitigating pollution in water systems Sturini et al., 1997.

Molecular Imaging for Cancer Diagnosis

The synthesis of radiolabeled propanamide derivatives for selective androgen receptor modulation offers promising tools for the molecular imaging of prostate cancer using positron emission tomography (PET). This approach may enhance the diagnosis and treatment monitoring of prostate cancer, highlighting the versatile potential of these chemical frameworks in medical research Gao et al., 2011.

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-cyano-3-(4-methoxyanilino)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O2/c1-24-17-8-6-16(7-9-17)21-12-14(10-20)18(23)22-11-13-2-4-15(19)5-3-13/h2-9,14,21H,11-12H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJPJHUNIUMUIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCC(C#N)C(=O)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 4-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B2815306.png)

![methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2815308.png)

![Ethyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2815312.png)

![2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2815316.png)

![3-chloro-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine](/img/structure/B2815317.png)

![5-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2815324.png)

![1-Benzhydryl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2815327.png)